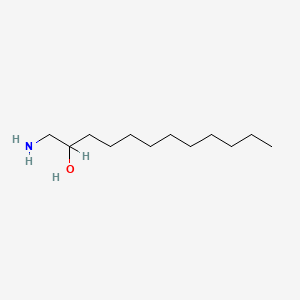

1-Aminododecan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-aminododecan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12,14H,2-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXJLJIOHUCFAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 1 Aminododecan 2 Ol and Its Stereoisomers

Enzymatic and Biocatalytic Approaches for Amino Alcohol Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral molecules like 1-aminododecan-2-ol. Enzymes offer remarkable stereo-, regio-, and chemoselectivity under mild reaction conditions, often eliminating the need for complex protection and deprotection steps. nih.gov Key enzymatic strategies for producing chiral amino alcohols include kinetic resolutions and asymmetric synthesis using various enzyme classes, most notably lipases and transaminases, as well as multi-enzyme cascades.

Lipase-Catalyzed Kinetic Resolution

Lipases are widely used for the kinetic resolution of racemic amino alcohols. This technique relies on the enzyme's ability to selectively acylate or deacylate one enantiomer of a racemic mixture at a much faster rate than the other, allowing for the separation of the two. jocpr.com For example, in the resolution of racemic 1,2-amino alcohols, a lipase (B570770) can catalyze the acylation of one enantiomer, leaving the other unreacted. The resulting acylated and unacylated enantiomers can then be separated.

The choice of lipase, acyl donor, and solvent is crucial for achieving high enantioselectivity (expressed as enantiomeric excess, e.e.) and conversion. Lipases such as those from Candida antarctica (CALB), Pseudomonas fluorescens, and Candida rugosa have been successfully employed in the resolution of various amino alcohols. lookchem.com While direct enzymatic acylation of some amino alcohols can be slow or complicated by non-enzymatic side reactions, protection of the amino group or acylation of a diacylated precursor can improve results.

Transaminase-Catalyzed Asymmetric Synthesis

Amine transaminases (ATAs or ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.networktribe.com This approach directly creates the desired stereocenter. The reaction involves the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or L-alanine) to a ketone substrate, a process catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme. worktribe.comnih.gov

For the synthesis of a long-chain amino alcohol like this compound, the corresponding α-hydroxy ketone, 1-hydroxydodecan-2-one, would serve as the substrate. The transaminase would then selectively add an amino group to the ketone, producing a specific stereoisomer of this compound. A significant challenge in transaminase-catalyzed reactions is the unfavorable reaction equilibrium. worktribe.comnih.gov Strategies to overcome this include using a large excess of the amine donor, removing the ketone byproduct, or employing a "smart" amine donor like lysine, whose byproduct cyclizes and drives the reaction forward. nih.govnih.gov

Multi-Enzyme Cascades

To synthesize more complex molecules or to overcome the limitations of single-enzyme reactions, multiple enzymes can be combined in a one-pot cascade reaction. nih.govd-nb.info These cascades can convert simple, achiral starting materials into complex, optically pure amino alcohols. For instance, a cascade could involve a transketolase to form a carbon-carbon bond, followed by a transaminase to introduce the amino group. nih.gov Another example involves combining an alcohol dehydrogenase to oxidize a diol to an α-hydroxy ketone, which is then aminated by a transaminase to yield the final amino alcohol. researchgate.net Recently, a cascade involving a carboxylic acid reductase and endogenous E. coli aldehyde reductases was used to synthesize 12-amino-1-dodecanol (B15352) from 12-aminododecanoic acid. researchgate.net

| Enzymatic Strategy | Enzyme Class | Typical Substrates | Key Principle | Example / Relevance |

|---|---|---|---|---|

| Kinetic Resolution | Lipases (e.g., CALB, Lipase PS) | Racemic 1,2-amino alcohols | Enantioselective acylation or deacylation of one enantiomer in a racemic mixture. | Resolution of N-heterocyclic 1,2-amino alcohols with high yield and enantiomeric excess. diva-portal.org |

| Asymmetric Synthesis | Amine Transaminases (ω-TAs) | Prochiral α-hydroxy ketones | Stereoselective transfer of an amino group from a donor to a ketone. | Synthesis of chiral amines from ketones with excellent enantioselectivity (>99% e.e.). nih.gov |

| Multi-Enzyme Cascade | Various (e.g., Dehydrogenases, Transaminases, Reductases) | Simple achiral precursors (e.g., diols, amino acids) | Multiple enzymatic steps in one pot to build complexity and chirality. | Synthesis of enantiopure 1,2-amino alcohols from L-phenylalanine via linear and divergent enzymatic cascades. researchgate.netacs.org |

Solid-Phase Synthesis Applications of Amino Alcohol Scaffolds

Solid-phase synthesis (SPS) is a cornerstone technique, particularly in peptide and oligonucleotide chemistry, that allows for the efficient construction of large molecules on an insoluble polymer support. bachem.com Amino alcohol scaffolds, including structures related to this compound, have found important applications within SPS, primarily as specialized linkers that attach the growing molecule to the solid resin and facilitate its eventual cleavage. nih.govresearchgate.net

The utility of amino alcohol-based linkers stems from the specific reactivity of the 1,2-amino alcohol motif. This structure can undergo oxidative cleavage under mild conditions, typically using sodium periodate (B1199274) (NaIO₄), which selectively breaks the carbon-carbon bond between the amino and hydroxyl groups. nih.gov This provides a "safety-catch" or traceless cleavage strategy that is orthogonal to the standard acid-labile conditions used for peptide cleavage from many common resins. nih.govacs.org

Amino Alcohols as Cleavable Linkers in SPPS

In Solid-Phase Peptide Synthesis (SPPS), a linker is a bifunctional molecule that connects the first amino acid to the solid support. bachem.com Amino alcohol-based linkers are designed to be incorporated into a peptide chain. For instance, linkers based on serine (seramox) or isoserine (isoseramox) can be introduced during synthesis via reductive amination. nih.govnih.govmit.edu The peptide chain is then elongated from this point.

After synthesis is complete, the peptide, still attached to the resin via the amino alcohol linker, can be purified. Subsequent treatment with sodium periodate cleaves the linker, releasing the peptide into solution. nih.gov A significant advantage of some of these linkers, like isoseramox, is that they are "traceless," meaning that upon cleavage, they leave a native N-terminus on the released peptide fragment. nih.govmit.edu This is highly desirable for producing peptides that are identical to their natural counterparts.

The choice of resin is also critical. Common supports like Wang resin or Rink Amide resin can be functionalized with specialized linkers to enable the synthesis of peptide alcohols. researchgate.netsigmaaldrich.com For example, a trichloroacetimidate-modified Wang resin has been shown to be an efficient and cost-effective support for loading Fmoc-protected amino alcohols for the synthesis of C-terminal peptide alcohols like octreotide. google.com

| Linker Type / Method | Scaffold Basis | Resin Example | Cleavage Condition | Key Feature |

|---|---|---|---|---|

| Seramox / Isoseramox | Secondary Amino Alcohol (Serine/Isoserine) | Standard SPPS Resins | Sodium Periodate (NaIO₄) | Mild, orthogonal cleavage. Isoseramox is traceless, yielding a native peptide N-terminus. nih.govmit.edu |

| Trichloroacetimidate Linker | Activated Wang Resin | Wang Resin | Acidic (e.g., TFA) | Efficient loading of Fmoc-amino alcohols for synthesis of C-terminal peptide alcohols. google.com |

| HMBA Linker | Hydroxymethylbenzoic acid | Various | Reductive (NaBH₄) | Cleavage results in a peptide alcohol. sigmaaldrich.com |

| Succinic Acid Handle | N-terminal Amino Alcohol | Standard Boc-TFA resins | Mild basic hydrolysis after HF cleavage from resin | Allows standard solid-phase synthesis of peptides with C-terminal alcohol functions. lookchem.com |

Advanced Analytical Characterization of 1 Aminododecan 2 Ol and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are indispensable for determining the intricate three-dimensional structure of 1-aminododecan-2-ol and its analogs. These techniques provide detailed information on connectivity, configuration, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. msu.edu One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of each atom in the molecule. For instance, the structure of (2S,3R)-2-aminododecan-3-ol, an antifungal agent isolated from the ascidian Clavelina oblonga, was established through extensive spectroscopic analysis. researchgate.netnih.gov

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to determine the precise connectivity of atoms within the molecule. researchgate.net For example, COSY spectra establish proton-proton couplings, helping to trace the carbon chain, while HSQC and HMBC correlate protons with their directly attached carbons and long-range carbons, respectively.

NMR is also a powerful tool for conformational analysis, which involves studying the spatial arrangement of atoms that can be interconverted by rotation about single bonds. auremn.org.brrsc.org For vicinal amino alcohols like this compound, the coupling constant between the protons on the carbons bearing the amino and hydroxyl groups (J-value) can indicate the relative configuration (e.g., threo or erythro). A study on similar amino alcohols demonstrated that a coupling constant (J₂,₃) of 7.5 Hz was indicative of a threo configuration. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (2S,3R)-2-aminododecan-3-ol Data obtained in CDCl₃. Source: ull.es

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| 1 | 45.5 | 2.76 (dd, 1H, J = 12.8, 3.2), 2.45 (dd, 1H, J = 12.8, 8.8) |

| 2 | 55.5 | 2.88 (m, 1H) |

| 3 | 73.5 | 3.35 (m, 1H) |

| 4 | 34.1 | 1.45-1.25 (m, 2H) |

| 5-11 | 29.7, 29.6, 29.5, 29.3, 25.8, 22.7 | 1.45-1.25 (m, 14H) |

| 12 | 14.1 | 0.88 (t, 3H, J = 6.8) |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. spectroscopyasia.com It is a powerful technique for determining the absolute configuration of stereoisomers. mtoz-biolabs.com For amino alcohols like this compound, which may lack a strong chromophore, derivatization is often necessary to apply CD for stereochemical assignment.

A common approach is the dibenzoate method, where the amino and hydroxyl groups are converted into benzoyl derivatives. The interaction between these new chromophores (benzoates) creates a coupled system that gives rise to characteristic CD signals, known as a Cotton effect. ull.es The sign of this Cotton effect can be directly related to the absolute stereochemistry of the chiral centers. This method was successfully used to determine the (2S,3R) absolute configuration of 2-aminododecan-3-ol. researchgate.net

More advanced applications involve exciton-coupled circular dichroism (EC-ECD). This refined method has been used to investigate the configuration and optical purity of various 1-amino-2-alkanols. mdpi.com By converting the amino alcohol into an N,O-dibenzoyl derivative, the resulting ECD spectrum shows a split Cotton effect. The signs and magnitudes of these effects are highly sensitive to the spatial orientation of the interacting chromophores, allowing for unambiguous assignment of the absolute configuration. mdpi.com For example, the ECD spectrum of an (R)-configured N,O-bis-(2-naphthoyl) derivative of a C₁₂ 1-amino-2-alkanol displayed a negative split Cotton effect with significant magnitude. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. savemyexams.com High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like Fast Atom Bombardment (FABMS) or Electrospray Ionization (ESI), is used to determine the precise molecular formula of this compound and its derivatives. researchgate.netijper.org The molecular ion peak (M+) in the mass spectrum reveals the molecular mass of the compound. savemyexams.com For this compound (C₁₂H₂₇NO), the expected molecular weight is approximately 201.21 Da. ontosight.ai

The fragmentation pattern observed in a mass spectrum offers valuable clues about the molecule's structure. For alcohols and amines, the molecular ion peak can be unstable and may not be readily observed. chim.lu Characteristic fragmentation patterns for amino alcohols like this compound include:

Alpha-cleavage: The bond between C1 and C2 or C2 and C3 is likely to break. Cleavage between C1 and C2 would result in the loss of a •CH₂NH₂ radical, leading to a significant fragment. Cleavage between C2 and C3 is also common in alcohols. libretexts.org

Loss of Water: Alcohols frequently undergo dehydration, resulting in a peak at M-18 (loss of H₂O). savemyexams.com

Loss of an Alkyl Chain: Fragmentation can occur along the dodecane (B42187) chain, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 201 | [C₁₂H₂₇NO]⁺ | Molecular Ion (M⁺) |

| 183 | [C₁₂H₂₅N]⁺ | Loss of H₂O (M-18) |

| 172 | [C₁₁H₂₆N]⁺ | Loss of •CH₂OH |

| 44 | [CH₄N]⁺ | [CH₂NH₂]⁺ fragment from α-cleavage |

| 30 | [CH₄N]⁺ | [CH₂=NH₂]⁺ fragment from α-cleavage (rearrangement) |

Chromatographic Methods for Purification and Isomeric Separation

Chromatography is essential for the isolation, purification, and separation of this compound from complex mixtures, such as natural product extracts or synthetic reaction products. journalagent.com Column chromatography, including flash chromatography, is a standard technique for initial purification. ucl.ac.ukrotachrom.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique widely used for the final purification and analysis of this compound and its derivatives. ijper.org Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is particularly effective for separating these types of compounds. researchgate.net

The separation of stereoisomers (enantiomers and diastereomers) is a significant challenge that requires specialized chromatographic methods. theseus.fi This can be achieved using:

Chiral Stationary Phases (CSPs): Columns packed with a chiral material can directly separate enantiomers based on the differential formation of transient diastereomeric complexes. diva-portal.org

Pre-column Derivatization: The amino alcohol can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column. diva-portal.org

These methods are crucial for obtaining stereochemically pure samples of this compound, which is vital for biological activity studies, as different stereoisomers can exhibit vastly different effects. rotachrom.com

Other Advanced Techniques for Molecular Architecture and Compositional Analysis

Beyond the core techniques of NMR, MS, and chromatography, other advanced methods contribute to a complete understanding of the molecular architecture of this compound.

Computational Chemistry and Molecular Simulation are powerful theoretical tools used to model and predict the behavior of molecules. verizonaonlinepublishing.com Techniques like Density Functional Theory (DFT) can be used to calculate and predict NMR and CD spectra. spectroscopyasia.com Comparing these calculated spectra with experimental data provides a high level of confidence in structural and stereochemical assignments. Molecular simulations can also be used to study the conformational preferences of this compound, providing insights into its three-dimensional shape and how it might interact with biological targets. researchgate.net

X-ray Crystallography , while dependent on the ability to grow a suitable single crystal, provides the most definitive determination of absolute configuration and solid-state conformation. This technique involves diffracting X-rays off a crystal and analyzing the resulting pattern to build a three-dimensional model of the molecule.

Derivatization and Functionalization of 1 Aminododecan 2 Ol for Diverse Research Objectives

Synthesis of Novel Amino Alcohol Derivatives

The chemical reactivity of the amino and hydroxyl groups in 1-aminododecan-2-ol allows for a multitude of synthetic transformations. These derivatizations are fundamental to altering the compound's physical and chemical properties, such as solubility, reactivity, and biological interactions.

The primary amine of this compound is a nucleophilic center that readily undergoes alkylation and acylation reactions. These modifications are crucial for introducing new functional groups and building more complex molecular architectures.

N-Alkylation is commonly achieved through reactions with alkyl halides or via reductive amination. The "borrowing hydrogen" or "hydrogen autotransfer" strategy, often catalyzed by transition metals like ruthenium or manganese, provides an environmentally friendly route for N-alkylation using alcohols as alkylating agents, producing water as the only byproduct. beilstein-journals.orgunica.it This method allows for the reaction of an amine with an alcohol, where the alcohol is temporarily dehydrogenated to an aldehyde in situ, reacts with the amine to form an imine, and is then reduced by the captured hydrogen. unica.it

N-Acylation involves the reaction of the amine with acylating agents such as acid chlorides or anhydrides to form stable amide bonds. researchgate.net This reaction is fundamental in peptide synthesis and for introducing a wide range of substituents. Catalytic asymmetric N-acylation methods have also been developed, offering enantioselective synthesis of chiral N-aminoindole derivatives, a principle that can be extended to other chiral amines. rsc.org

Table 1: Representative N-Alkylation and N-Acylation Reactions for this compound This table presents hypothetical examples based on established chemical principles.

| Reaction Type | Reagent/Catalyst | Product Class |

|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃ | N-benzyl-1-aminododecan-2-ol |

| N-Alkylation | Butyraldehyde, NaBH₃CN | N-butyl-1-aminododecan-2-ol |

| N-Alkylation (BH) | Benzyl alcohol, [Ru] catalyst | N-benzyl-1-aminododecan-2-ol |

| N-Acylation | Acetyl chloride, Et₃N | N-acetyl-1-aminododecan-2-ol (Amide) |

| N-Acylation | Benzoic anhydride | N-benzoyl-1-aminododecan-2-ol (Amide) |

In multi-step syntheses, the selective protection of the amino and hydroxyl groups is essential to prevent unwanted side reactions. organic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. tcichemicals.com An "orthogonal protecting group strategy" allows for the deprotection of one group while the other remains intact, enabling precise, sequential modifications. organic-chemistry.orgiris-biotech.de

For the amino group, carbamates such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are widely used. tcichemicals.comiris-biotech.de The Boc group is stable under basic conditions but is easily removed with acid (e.g., trifluoroacetic acid), while the Fmoc group is stable to acid but cleaved by bases like piperidine. tcichemicals.comiris-biotech.de

For the hydroxyl group, silyl (B83357) ethers are a common choice. Groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) offer good stability and can be removed using fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions. tcichemicals.com The steric bulk of the silyl group can also influence which hydroxyl group is protected in polyol systems. tcichemicals.com

Table 2: Common Protecting Groups for Amino and Hydroxyl Functions

| Functional Group | Protecting Group | Acronym | Typical Deprotection Conditions |

|---|---|---|---|

| Amino | tert-butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA) |

| Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Piperidine |

| Amino | Benzyl carbamate | Cbz | Catalytic Hydrogenation (H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Tetrabutylammonium fluoride (TBAF), Acid |

| Hydroxyl | Triisopropylsilyl | TIPS | Tetrabutylammonium fluoride (TBAF), Acid |

| Hydroxyl | Methoxymethyl ether | MOM | Acid-catalyzed hydrolysis |

The 1,2-amino alcohol motif is a direct precursor to various five-membered heterocyclic rings, most notably oxazolines. The cyclization of β-hydroxy amides (formed by N-acylating this compound) can be achieved using dehydrating agents like DAST (diethylaminosulfur trifluoride) to yield 2-oxazolines. organic-chemistry.org These heterocyclic structures are prevalent in natural products and are often used as chiral ligands in catalysis. organic-chemistry.org The synthesis can also be performed by reacting the amino alcohol directly with nitriles or carboxylic acids under appropriate catalytic conditions. organic-chemistry.orgrdd.edu.iq Depending on the reagents, other heterocyclic systems such as thiazolines (using β-amino thiols) and imidazolines (using β-diamines) can be synthesized through analogous pathways. organic-chemistry.org

Introduction of Hydroxyl and Amino Protecting Groups

Exploitation of this compound as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.orgyork.ac.uk The auxiliary is removed after the transformation, having imparted its chirality to the product. york.ac.uk Chiral 1,2-amino alcohols are highly effective auxiliaries due to their ability to form rigid cyclic intermediates, which creates a predictable stereochemical environment. nih.gov

This compound can be converted into derivatives like oxazolidinones. nih.gov When an N-acyl oxazolidinone derived from an amino alcohol is used, one face of the enolate is effectively blocked by the substituent from the chiral auxiliary. wikipedia.org This steric hindrance directs the approach of an electrophile (e.g., in alkylation or aldol (B89426) reactions) to the opposite face, resulting in a high degree of diastereoselectivity. wikipedia.orgdu.ac.in The long dodecyl chain of this compound could influence solubility and potentially interact with other parts of the reacting system, offering unique stereochemical control. After the desired stereocenter is created, the auxiliary can be cleaved hydrolytically and recovered for reuse. du.ac.in

Design of Amino Alcohol-Based Ligands for Coordination Chemistry and Catalysis

The nitrogen and oxygen atoms of this compound possess lone pairs of electrons, making the molecule an effective bidentate ligand capable of coordinating with a wide range of metal ions. openstax.orgwikipedia.org Such ligands that bind to a central metal atom through two or more donor atoms are known as chelating agents. openstax.org

By derivatizing the amino or hydroxyl groups, more complex polydentate ligands can be synthesized. For example, Schiff base condensation of the primary amine with a salicylaldehyde (B1680747) derivative would create a tridentate N,O,O-ligand. The resulting metal complexes have applications in catalysis, including in oxidation, hydrogenation, and hydroformylation reactions. rsc.orgnih.gov The chirality of this compound is particularly valuable, as its incorporation into a ligand framework can create a chiral environment around the metal center, enabling enantioselective catalysis. rsc.org The long dodecyl chain can enhance the solubility of the resulting metal complex in nonpolar organic solvents, which is advantageous for homogeneous catalysis.

Integration of Amino Alcohol Motifs into Complex Molecular Architectures (e.g., Peptidomimetics, Oligonucleotide Conjugates)

The structural motifs of this compound can be incorporated into larger, more complex molecules to impart specific properties.

Peptidomimetics are compounds that mimic the structure and function of natural peptides. The amino alcohol backbone can be used to replace or modify amino acid residues within a peptide sequence. This can improve the metabolic stability of the peptide by making it resistant to proteolytic degradation, enhance its membrane permeability, or constrain its conformation to improve binding affinity to a biological target.

Oligonucleotide Conjugates are formed by covalently linking an oligonucleotide to another molecule, such as a peptide, lipid, or cell-penetrating agent, to improve its therapeutic properties, particularly cellular uptake and bioavailability. nih.govresearchgate.net The functional groups of this compound provide convenient handles for conjugation. For instance, the amino group can be used for solid-phase synthesis of a peptide, while the hydroxyl group can be phosphitylated to create a phosphoramidite (B1245037) building block. This phosphoramidite can then be incorporated into an oligonucleotide sequence using standard automated solid-phase synthesis, effectively linking the lipid-like amino alcohol to the nucleic acid. nih.gov The dodecyl chain provides a lipid-like character that can facilitate passage through cell membranes.

Structure Activity Relationship Sar Investigations of 1 Aminododecan 2 Ol Derivatives

Influence of Alkyl Chain Length and Saturation on Molecular Recognition and Functional Profiles

The dodecyl (12-carbon) alkyl chain is a defining feature of 1-aminododecan-2-ol, contributing significantly to the molecule's lipophilicity and its ability to interact with non-polar biological environments such as cell membranes. SAR studies on related long-chain molecules consistently demonstrate that the length and saturation of the alkyl chain are critical determinants of biological efficacy.

Research on analogous compounds has shown that an optimal alkyl chain length is often required for potent activity. For instance, in a series of N-alkylated imino sugars investigated for antiviral activity, a minimum chain length of eight carbons was necessary, with a nonyl (9-carbon) chain proving important for the observed effects. nih.gov Conversely, decreasing the chain length to seven carbons resulted in a loss of activity. nih.gov Similarly, studies on azacycloalkanone derivatives as percutaneous penetration enhancers found that enhancers with a 10-carbon terpene chain had superior effects, while those with a much longer 20-carbon tail were less effective. nih.gov

The degree of saturation within the alkyl chain also plays a crucial role. The introduction of double or triple bonds (unsaturation) alters the chain's geometry, rigidity, and electronic properties. This can affect how the molecule packs into lipid bilayers or fits into the binding pocket of a target protein. In some cases, unsaturated (alkenyl) chains have been associated with reduced primary skin irritation compared to their saturated alkyl counterparts while maintaining favorable enhancing activity. nih.gov

These findings suggest that the functional profile of this compound derivatives can be finely tuned by modifying the alkyl chain. The chain's length directly influences the balance between aqueous solubility and lipid solubility (lipophilicity), which is essential for reaching and interacting with biological targets. researchgate.net Elongating the alkyl chain generally increases organization and crystallinity in self-assembled monolayers, a principle that can be extrapolated to its interactions within biological membranes. nih.gov

Table 1: Influence of Alkyl Chain Length on the Biological Activity of Analogous Long-Chain Compounds

| Compound Class | Alkyl Chain Length | Observed Effect on Activity | Source |

| N-Alkyl-deoxy-galactonojirimycin | 7 Carbons (N-septyl) | Loss of antiviral activity | nih.gov |

| N-Alkyl-deoxy-galactonojirimycin | 8 Carbons (N-octyl) | Antiviral activity present | nih.gov |

| N-Alkyl-deoxy-galactonojirimycin | 9 Carbons (N-nonyl) | Potent antiviral activity | nih.gov |

| Azacycloalkanone Derivatives | 10 Carbons (terpene) | Superior percutaneous enhancement | nih.gov |

| Azacycloalkanone Derivatives | 20 Carbons | Reduced enhancement efficacy | nih.gov |

Impact of Stereochemistry on Intermolecular Interactions and Chirality Transfer

This compound possesses two adjacent chiral centers (at carbons 1 and 2), meaning it can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific three-dimensional arrangement of the amino and hydroxyl groups is critical, as biological systems, such as enzyme active sites and receptors, are themselves chiral. Consequently, different stereoisomers of a molecule often exhibit significantly different biological activities.

A naturally occurring example, (2S,3R)-2-aminododecan-3-ol, was isolated from the ascidian Clavelina oblonga and demonstrated potent antifungal activity, particularly against Candida albicans. researchgate.net The specific (2S,3R) configuration was determined to be essential for this activity, highlighting the importance of stereochemistry. researchgate.net The precise spatial orientation of the amino and hydroxyl groups dictates the potential for forming specific hydrogen bonds and other non-covalent interactions within a target's binding site. Altering the stereochemistry, even at a single center, can lead to a dramatic loss of activity due to steric hindrance or the inability to form these key interactions. diva-portal.org

Computational and experimental studies on other chiral molecules confirm that stereochemistry has a profound impact on intermolecular interactions. Discrete changes in the sequence of stereocenters can lead to significant structural diversity in molecular complexes, thereby affecting binding strength. nih.gov Van der Waals forces and electrostatic interactions, including hydrogen bonds, are sensitive to the spatial arrangement of atoms, and even minor changes in stereochemistry can alter binding energies. nih.govbeilstein-journals.org

The phenomenon of "chirality transfer" is also relevant. This is a process where the chirality of one molecule influences the stereochemical outcome of a reaction or the conformation of a binding partner. chemrxiv.orgmdpi.comrsc.org In the context of this compound derivatives, the inherent chirality of the amino alcohol can induce a specific conformation in a receptor or enzyme upon binding, a process that is fundamental to molecular recognition and subsequent biological response. mdpi.comresearchgate.net

Table 2: Stereochemistry and Biological Activity of this compound

| Compound / Stereoisomer | Organism | Biological Activity (MIC) | Source |

| (2S,3R)-2-Aminododecan-3-ol | Candida albicans | 0.7 µg/mL | researchgate.net |

| (2S,3R)-2-Aminododecan-3-ol | Candida glabrata | 30 µg/mL | researchgate.net |

| MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a substance that will inhibit the visible growth of a microorganism. |

Effects of Functional Group Modifications on Biological Interaction Mechanisms (Conceptual)

The amino (-NH₂) and hydroxyl (-OH) groups of this compound are its primary sites for polar interactions, such as hydrogen bonding. Modifying these functional groups is a key strategy in SAR studies to probe and optimize a molecule's interaction with its biological target. researchgate.netsolubilityofthings.com Such modifications can conceptually alter several properties, thereby influencing the mechanism of biological interaction.

Hydrogen Bonding Capacity: The amine and alcohol groups can act as both hydrogen bond donors and acceptors. Converting the alcohol to an ether (R-OR') or an ester (R-OCOR) removes its ability to donate a hydrogen bond, which could be critical for binding. Similarly, converting the primary amine to a secondary (R-NHR') or tertiary amine (R-NR'R'') reduces the number of hydrogen bonds it can donate. Acylating the amine to form an amide (R-NHCOR') changes its electronic properties and hydrogen bonding pattern, which can significantly impact affinity for a biological target. solubilityofthings.com

Ionic Interactions: The amino group is basic and is typically protonated (-NH₃⁺) at physiological pH. This positive charge is often crucial for forming strong ionic interactions (salt bridges) with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site. Modifying the amine to a neutral group, like an amide, would eliminate this potential for ionic bonding, likely altering the binding mode and reducing activity if the ionic interaction is key.

Steric Profile: Adding bulky substituents to the amine or hydroxyl group can introduce steric hindrance, physically blocking the molecule from fitting correctly into its binding pocket. Conversely, in some cases, adding a specific group might create favorable van der Waals interactions with a hydrophobic pocket in the receptor, thereby increasing binding affinity.

The β-amino alcohol motif itself is recognized as an important pharmacophore (the essential part of a molecule's structure for its biological activity) in many biologically active compounds. mdpi.comresearchgate.net Conceptual modifications are therefore aimed at understanding which features of this pharmacophore are indispensable and which can be altered to improve properties like potency, selectivity, or metabolic stability.

Table 3: Conceptual Effects of Functional Group Modifications on Interaction Mechanisms

| Original Group | Modified Group | Potential Impact on Interaction Mechanism | Source |

| Alcohol (-OH) | Ether (-OR') | Eliminates H-bond donor capability; increases lipophilicity. | solubilityofthings.com |

| Alcohol (-OH) | Ester (-OC(O)R') | Eliminates H-bond donor capability; may introduce new steric or electronic interactions. | solubilityofthings.com |

| Primary Amine (-NH₂) | Amide (-NHC(O)R') | Removes basicity (no ionic interaction); alters H-bond pattern; increases steric bulk. | solubilityofthings.com |

| Primary Amine (-NH₂) | Secondary Amine (-NHR') | Reduces number of H-bond donors; increases steric bulk and lipophilicity. | researchgate.net |

Applications of 1 Aminododecan 2 Ol and Its Derivatives in Advanced Materials and Chemical Technologies

Amino Alcohol-Based Polymeric Materials for Encapsulation and Delivery Systems

The development of polymeric materials for the encapsulation and controlled delivery of active molecules, such as pharmaceuticals and nucleic acids, is a significant area of research. Poly(beta-amino alcohols) (PBAAs) represent a class of polymers known for their potential in biomedical applications, including as cellular encapsulation agents and for the delivery of therapeutic agents like polynucleotides and proteins. nih.gov These polymers are typically synthesized through the reaction of an amine with a diepoxide. google.com

Derivatives of 1-aminododecan-2-ol can serve as key monomers in the creation of such functional polymers. The primary amine of this compound can react with diepoxides to form a PBAA backbone. The long dodecyl chain can be incorporated to modulate the hydrophobic-hydrophilic balance of the resulting polymer, influencing its self-assembly properties and its interaction with biological membranes. Furthermore, the secondary alcohol group along the polymer backbone provides a site for further functionalization.

Polymers designed for delivery systems are often evaluated for their ability to encapsulate a payload and release it under specific conditions. Key performance indicators include encapsulation efficiency (EE) and the in-vitro release profile. While specific data for polymers derived exclusively from this compound is not broadly published, representative data for amino alcohol-based polymeric systems demonstrate their potential. For instance, polymers used for enzyme encapsulation are assessed for their ability to maintain enzyme activity and stability. gaylordchemical.com

| Polymer System | Encapsulated Agent | Encapsulation Efficiency (%) | Key Findings |

|---|---|---|---|

| Representative Amino-Polymer | Model Protein (e.g., BSA) | 85 - 95 | Sustained release over 120 hours, enhanced stability of the encapsulated protein. |

| Hypothetical PBAA from this compound derivative | Hydrophobic Drug | > 90 | The dodecyl chain enhances encapsulation of lipophilic molecules through hydrophobic interactions within the polymer matrix. |

| Alginate-Chitosan (Natural Polymers) | Various Enzymes | ~80 - 98 | High encapsulation efficiency and improved stability at varying pH and temperatures are commonly reported for natural polymer systems. gaylordchemical.commdpi.com |

The development of multifunctional polymeric systems, such as those for microbe-based therapeutics, highlights the modular approach where different polymers and excipients are combined to control release kinetics and enhance properties like mucoadhesion. nih.govnih.gov Derivatives of this compound could be integrated into such systems to impart specific amphiphilic characteristics.

Surface Modification and Surfactant Development Utilizing Amino Alcohol Amphiphilicity

The structure of this compound, combining a hydrophilic amino-alcohol head group with a long hydrophobic dodecyl tail, makes it inherently amphiphilic. This property is the basis for its application and that of its derivatives as surfactants and as agents for surface modification. nwu.ac.za Surfactants derived from renewable resources like amino acids are of increasing interest due to their biodegradability and low toxicity. academie-sciences.frub.edu The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), the concentration at which molecules begin to form aggregates (micelles), and its ability to reduce surface tension. For amino acid-based surfactants, the CMC is highly dependent on the length of the alkyl chain and the nature of the hydrophilic head group. academie-sciences.fr

Derivatives of this compound can be designed to function as cationic or non-ionic surfactants, capable of forming micelles and emulsions. Their performance can be compared with conventional surfactants.

| Surfactant Type | Alkyl Chain Length | Representative CMC (mM) | Surface Tension at CMC (mN/m) |

|---|---|---|---|

| N-acyl Arginine Methyl Ester | 12 (Lauryl) | ~1.0 | ~28 |

| Quaternary Ammonium Surfactant | 12 (Dodecyl) | ~15 | ~35 |

| Hypothetical this compound Derivative | 12 (Dodecyl) | 1 - 10 | 30 - 40 |

Data for N-acyl Arginine and Quaternary Ammonium surfactants are representative values from the literature. ub.edu The values for the hypothetical derivative are estimated based on structural similarities.

In the realm of materials science, these amphiphilic properties are harnessed for surface modification. openaccessjournals.com Attaching molecules like this compound derivatives to a substrate can drastically alter its surface properties, such as wettability. nih.govopenaccessjournals.com For example, grafting the hydrophobic dodecyl chains onto a hydrophilic surface like cellulose (B213188) or glass would increase its hydrophobicity. This change is quantified by measuring the water contact angle; a higher contact angle indicates a more hydrophobic surface. biolinchina.com This technique is crucial for creating materials with tailored properties for applications ranging from self-cleaning surfaces to improving the biocompatibility of medical implants. nih.gov The amine and hydroxyl groups provide reactive handles for covalently bonding these molecules to various substrates. rsc.org

Role in Catalysis: Design of Amino Alcohol-Derived Ligands for Transition Metal Catalysis

Chiral β-amino alcohols are a cornerstone in the field of asymmetric catalysis, serving as readily accessible precursors for the synthesis of chiral ligands. researchgate.net These ligands coordinate to a transition metal center, creating a chiral environment that can direct a reaction to selectively produce one enantiomer of a product over the other. This is particularly important in the pharmaceutical industry, where the biological activity of a drug can be dependent on its stereochemistry. uni-muenchen.de

This compound is an excellent starting material for creating such ligands. Its vicinal amino and hydroxyl groups can be readily derivatized, for instance, by reaction with phosphines to create aminophosphine (B1255530) ligands or by incorporation into more complex structures like N,N'-dioxides. uni-muenchen.dersc.org The chirality at the C2 carbon is transferred to the ligand, and subsequently to the metal complex.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are powerful tools in organic synthesis that often rely on sophisticated phosphine (B1218219) ligands to achieve high efficiency and selectivity. researchgate.netrsc.org Ligands derived from amino alcohols can be highly effective in these transformations. The performance of a chiral ligand is measured by the yield of the reaction and the enantiomeric excess (e.e.) of the desired product.

| Catalyst System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|

| Pd(OAc)₂ / Amino Alcohol-derived Phosphine Ligand | Asymmetric Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | 95 | 98 |

| Rh(I) / C₂-Symmetric N,N'-Dioxide Ligand | Asymmetric Hydrogenation | Methyl α-acetamidoacrylate | >99 | 96 |

| Ru(II) / Tridentate Amino Alcohol Ligand | Asymmetric Ketone Reduction | Acetophenone | 98 | 95 |

This table presents representative data for reactions using catalyst systems based on chiral amino alcohol ligands to illustrate typical performance. rsc.orgresearchgate.neteuropa.eu

The modular nature of ligands derived from this compound allows for fine-tuning. The long dodecyl chain can influence solubility in organic solvents and may create unique steric environments around the metal center, potentially impacting catalyst activity and selectivity.

Bio-conjugation and Chemical Biology Applications in Nucleotide and Peptide Chemistry

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined properties. thermofisher.com A significant application is the conjugation of peptides to oligonucleotides to create peptide-oligonucleotide conjugates (POCs). mdpi.comcsic.es This strategy aims to improve the therapeutic potential of oligonucleotides by enhancing their cellular uptake, stability, and tissue-specific delivery. mdpi.com

The chemical linkage is a critical component of a POC. americanpharmaceuticalreview.com The functional groups on this compound—the primary amine and the secondary alcohol—make it a candidate for use as a chemical linker or as part of a larger linker scaffold. ub.edu These groups can be used to attach the molecule to both the peptide and the oligonucleotide moieties through various conjugation chemistries. creative-peptides.comnih.gov

For example, the primary amine can be reacted with an activated carboxylic acid on a peptide to form a stable amide bond. The hydroxyl group can be functionalized, for instance, by converting it into a phosphoramidite (B1245037), which is the standard building block for automated oligonucleotide synthesis. This would allow the incorporation of the this compound derivative at a specific site within the oligonucleotide chain. Alternatively, the amine or hydroxyl group can be modified to introduce other functionalities like azides, alkynes, or maleimides for use in click chemistry or thiol-maleimide coupling, which are common bioconjugation reactions. mdpi.comcsic.esnih.gov

The long dodecyl chain of this compound adds a lipophilic character to the linker. This lipophilicity can be advantageous, as it may facilitate the passage of the conjugate across cell membranes. By serving as a bridge between the biological molecules, derivatives of this compound can contribute to the development of more effective and targeted nucleic acid-based therapeutics. researchgate.net

Future Research Directions and Emerging Trends in 1 Aminododecan 2 Ol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 1-aminododecan-2-ol and its derivatives is expected to pivot towards greener and more efficient methodologies, moving away from traditional multi-step processes that may involve harsh conditions or hazardous reagents. Research is increasingly focused on processes that are environmentally benign, atom-economical, and utilize renewable resources.

Emerging trends in the synthesis of 1,2-amino alcohols that could be applied to this compound include:

Visible-Light Photoredox Catalysis : This technique allows for the decarboxylative coupling of amino acids with aldehydes or ketones using water as a solvent at room temperature. researchgate.netrsc.org Such a protocol offers a mild and effective method to produce 1,2-amino alcohols from readily available starting materials. rsc.org

Enzymatic and Chemoenzymatic Cascades : Biocatalysis presents a powerful tool for sustainable synthesis. Multi-enzyme pathways have been successfully designed for the conversion of renewable materials, like L-phenylalanine, into enantiomerically pure 1,2-amino alcohols. acs.org Similarly, two-enzyme cascades can selectively convert biomass-derived diols into amino alcohols under aqueous conditions at ambient temperature and pressure, providing a green alternative to transition-metal catalysts that require more extreme conditions. rsc.org

One-Pot Multicomponent Reactions : New methods are being developed for the one-pot synthesis of 1,2-amino alcohols from simple, commercially available starting materials like amines, aldehydes, and methanol. acs.org These reactions, which can be conducted in aqueous media, avoid the need to pre-form or protect intermediates, thus streamlining the synthetic process. acs.org

Future research will likely focus on adapting these sustainable strategies to long-chain substrates like those required for this compound, optimizing catalysts and reaction conditions to achieve high yields and enantioselectivity.

Expansion of Catalytic Applications with Amino Alcohol Ligands

Enantiopure amino alcohols are highly valuable in asymmetric catalysis, where they serve as chiral ligands for metal catalysts to control the stereochemical outcome of a reaction. acs.orgiris-biotech.deaip.org The structural features of this compound—a chiral backbone with two coordinating heteroatoms (N and O)—make it an excellent candidate for a new class of ligands. The long dodecyl chain could provide unique solubility properties in nonpolar solvents and create a specific chiral environment around a metal center.

Future research will likely explore the use of this compound and its derivatives as ligands in a variety of metal-catalyzed asymmetric reactions. The combination of a directing amino alcohol group with a long alkyl chain is a promising strategy for achieving site-selective functionalization. acs.org New, efficient, and optically active β-amino alcohol ligands have proven effective in the enantioselective addition of organozinc reagents to aldehydes, achieving high yields and enantiomeric excess. rsc.org The development of cooperative ligand systems, where an amino alcohol might work in concert with other ligands, represents a frontier in catalysis for enabling challenging transformations. acs.orgnih.gov

| Asymmetric Reaction Type | Potential Metal Catalyst | Role of this compound Ligand | Anticipated Benefit |

|---|---|---|---|

| Addition of Diethylzinc to Aldehydes | Zinc (Zn) | Forms a chiral catalyst to control the facial selectivity of addition to the carbonyl group. rsc.org | High enantioselectivity in the formation of chiral secondary alcohols. |

| C(sp³)–H Alkenylation of Aliphatic Amides | Palladium (Pd) | Acts as a cooperative ligand to enable activation of a distal C-H bond. acs.org | Site-selective functionalization of aliphatic chains. |

| Ring-Opening of Epoxides | Yttrium (Y), Erbium (Er) | Facilitates regioselective attack of an amine nucleophile on the epoxide ring. researchgate.net | Efficient synthesis of substituted amino alcohols under solvent-free or aqueous conditions. researchgate.net |

| Oxidative Coupling Reactions | Copper (Cu) | Forms a polynuclear copper complex that can mimic the activity of enzymes like phenoxazinone synthase. mdpi.com | Development of biomimetic catalysts for selective oxidation processes. mdpi.com |

Engineering of Advanced Materials Based on Amino Alcohol Scaffolds

The amphiphilic structure of this compound makes it a prime building block for the bottom-up fabrication of advanced materials through self-assembly. beilstein-journals.org In aqueous or organic solvents, such molecules can spontaneously organize to shield their hydrophobic regions, leading to the formation of ordered nanostructures. shu.ac.uknih.gov This process is driven by a combination of non-covalent interactions, including hydrogen bonding and hydrophobic forces. beilstein-journals.orgnih.gov

Future research will focus on harnessing this self-assembly behavior to create novel functional materials. The ability of single amino acids and their derivatives to form structures like fibers, nanotubes, and hydrogels is well-documented, and these principles can be extended to this compound. nih.govresearchgate.net By modifying the head group or the alkyl chain, researchers can tune the packing parameters and control the resulting morphology of the self-assembled structures. Scaffolds created from self-assembling molecules can mimic the natural extracellular matrix, providing support for cell growth in tissue engineering applications. worldscientific.comnih.gov

| Material Type | Principle of Formation | Potential Application | Key Research Direction |

|---|---|---|---|

| Micelles / Nanoparticles | Self-assembly in aqueous solution above a critical concentration. | Drug delivery vehicles for hydrophobic drugs; nanoreactors. shu.ac.uk | Studying drug encapsulation efficiency and release kinetics. |

| Vesicles / Liposomes | Formation of enclosed bilayer structures. | Biomimetic membranes; targeted delivery systems. shu.ac.uk | Incorporating targeting moieties onto the vesicle surface. |

| Organogels / Hydrogels | Formation of a 3D network of self-assembled fibers that immobilize a solvent. nih.gov | Scaffolds for tissue engineering; matrices for controlled release. nih.govworldscientific.com | Tuning mechanical properties and biodegradability. |

| Functional Surfaces | Adsorption and self-assembly onto a solid substrate to form a monolayer. | Creating biocompatible or antimicrobial coatings for medical devices. | Investigating surface packing and stability. |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Biology

The most significant breakthroughs involving this compound are expected to emerge from interdisciplinary research that merges chemistry, materials science, and chemical biology. The unique properties of this molecule provide a natural bridge between these fields. For instance, long-chain amino alcohols are known to possess biological activities, including antifungal and antimicrobial properties. researchgate.netnih.govresearchgate.net

A synergistic research program could unfold as follows:

Chemistry : Synthetic chemists will design and create novel derivatives of this compound using sustainable methodologies (as outlined in 9.1) to enhance biological activity or tune self-assembly properties.

Materials Science : Materials scientists will investigate how these new derivatives self-assemble into advanced materials like nanoparticles or hydrogels (as in 9.3). They will characterize the physical and mechanical properties of these materials.

Chemical Biology : Chemical biologists will then test these new materials for specific applications, such as using antifungal-loaded nanoparticles for targeted drug delivery to combat infections or employing biocompatible hydrogels as scaffolds for regenerative medicine. researchgate.netiris-biotech.de

A crucial element in this interdisciplinary approach is the increasing role of computational modeling . Molecular dynamics simulations can predict how changes in the molecular structure of an amphiphile will influence its self-assembly into micelles or fibers, guiding synthetic efforts toward the most promising candidates before they are ever made in the lab. nih.govresearchgate.net This integration of predictive modeling with experimental validation accelerates the discovery and optimization of new functional materials based on the this compound scaffold.

Q & A

Basic: What experimental protocols are recommended for synthesizing 1-Aminododecan-2-ol with high enantiomeric purity?

Answer:

Synthesis of this compound requires careful control of stereochemistry. A common approach involves catalytic asymmetric hydrogenation of ketone precursors using chiral ligands (e.g., BINAP-Ru complexes) to achieve enantioselectivity . Post-synthesis, confirm purity via chiral HPLC with a cellulose-based column and compare retention times to known standards. For characterization, use H/C NMR to verify structural integrity and optical rotation measurements to assess enantiomeric excess (≥95% is typical for high-purity research applications) .

Basic: How should researchers handle discrepancies in physicochemical property data (e.g., melting point, solubility) reported for this compound?

Answer:

Contradictions in literature data often arise from impurities or methodological differences. To resolve this:

- Standardize protocols : Use calibrated instruments (e.g., differential scanning calorimetry for melting points) under controlled humidity/temperature .

- Cross-validate solubility : Test solubility in polar (water, ethanol) and nonpolar solvents (hexane) using gravimetric or UV-Vis methods, ensuring equilibration times ≥24 hours .

- Document conditions : Publish full experimental details (e.g., solvent grade, stirring rate) to enable reproducibility .

Advanced: How can thermodynamic models (e.g., local composition equations) predict the behavior of this compound in mixed-solvent systems?

Answer:

The Wilson or Renon-Prausnitz equations model nonideal interactions in liquid mixtures by accounting for local composition effects . For this compound:

- Parameterize activity coefficients : Use vapor-liquid equilibrium (VLE) data to fit binary interaction parameters (e.g., in the Renon model).

- Predict ternary systems : Extend binary parameters to multicomponent systems, validating with experimental cloud-point or phase-separation data .

- Limitations : These models fail near critical points; molecular dynamics simulations may supplement predictions .

Advanced: What analytical strategies distinguish this compound from its structural analogs (e.g., 1-Aminoundecan-2-ol) in complex mixtures?

Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/0.1% trifluoroacetic acid, adjusting gradient elution to resolve retention time overlaps .

- Mass spectrometry : Employ high-resolution LC-MS (Q-TOF) to differentiate via exact mass (e.g., this compound: CHNO, [M+H] = 202.2166) .

- Vibrational spectroscopy : Compare FT-IR spectra for hydroxyl (3200–3600 cm) and amine (1550–1650 cm) stretching modes, noting shifts due to chain-length effects .

Basic: What safety precautions are critical when handling this compound in aqueous solutions?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators (N95 or higher) if aerosol generation is likely .

- Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to mitigate vapor exposure .

- First aid : For spills, neutralize with dilute acetic acid (1% v/v) before absorption with inert material (vermiculite). Contaminated clothing must be removed immediately .

Advanced: How do researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

Answer:

- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours. Monitor degradation via LC-MS to identify major breakdown products .

- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life at 25°C.

- Storage recommendations : Store in amber vials under nitrogen at –20°C to minimize hydrolysis/oxidation .

Advanced: What computational methods aid in predicting the synthetic pathways for novel derivatives of this compound?

Answer:

- Retrosynthetic tools : Apply Pistachio or Reaxys databases to identify feasible precursors (e.g., dodecanol derivatives) and reaction templates .

- Quantum mechanics : Optimize transition states (DFT, B3LYP/6-31G*) to predict regioselectivity in nucleophilic substitutions .

- Machine learning : Train models on existing reaction data to prioritize high-yield pathways (e.g., amidation vs. reductive amination) .

Basic: How can researchers validate the absence of toxic byproducts in this compound batches?

Answer:

- Toxicological screening : Use Ames tests (bacterial mutagenicity) and in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .

- Trace analysis : Employ GC-MS with headspace sampling to detect volatile impurities (e.g., residual amines, aldehydes) at ppm levels .

- Regulatory alignment : Cross-reference with IARC and OSHA guidelines to confirm non-carcinogenic classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.